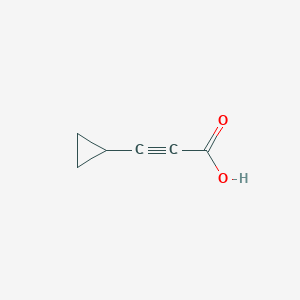

3-Cyclopropylprop-2-ynoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-6(8)4-3-5-1-2-5/h5H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJODLTUIUAZITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348681 | |

| Record name | 3-cyclopropylprop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7358-93-2 | |

| Record name | 3-cyclopropylprop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYCLOPROPYL-2-PROPYNOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Cyclopropylprop-2-ynoic Acid

Introduction

3-Cyclopropylprop-2-ynoic acid is a valuable building block in medicinal chemistry and materials science. The presence of the strained cyclopropyl ring in conjunction with the rigid alkynyl carboxylic acid moiety imparts unique conformational constraints and electronic properties to molecules incorporating this scaffold. These features are often sought after in the design of novel therapeutic agents and functional materials. For instance, the cyclopropylacetylene unit is a key component in several pharmaceuticals, including the antiretroviral drug Efavirenz.[1] This guide provides a detailed, field-proven methodology for the synthesis of this compound, emphasizing the underlying chemical principles and providing actionable protocols for researchers.

Strategic Overview of the Synthesis

The most direct and reliable synthetic route to this compound involves a two-step sequence starting from commercially available precursors. The strategy hinges on the initial preparation of cyclopropylacetylene, a key intermediate, followed by its carboxylation.

Caption: Overall synthetic workflow for this compound.

This approach is advantageous due to the relatively high yields and the commercial availability of the starting materials. Alternative routes, such as the oxidation of 3-cyclopropylprop-2-yn-1-ol, are viable but introduce an additional redox step.

Part 1: Synthesis of Cyclopropylacetylene

The synthesis of cyclopropylacetylene is well-documented, with a robust one-pot procedure published in Organic Syntheses being a preferred method due to its reliability and scalability.[2] This procedure utilizes a metalation-cyclization reaction of 5-chloro-1-pentyne.

Mechanism of Cyclopropylacetylene Formation

The reaction proceeds through a fascinating cascade mechanism. First, n-butyllithium, a strong base, deprotonates the terminal alkyne to form a lithium acetylide. A second equivalent of n-butyllithium then performs a lithium-halogen exchange with the chloride, which is followed by an intramolecular nucleophilic attack of the acetylide on the primary alkyl lithium, forming the cyclopropane ring and expelling lithium chloride.

Experimental Protocol: Cyclopropylacetylene

Materials:

-

5-Chloro-1-pentyne (1.0 mol, 102.5 g)

-

n-Butyllithium (2.0 M in cyclohexane, 2.1 mol, 1.05 L)

-

Cyclohexane (250 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution (750 mL)

Procedure:

-

A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 1-liter pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.

-

The flask is charged with 5-chloro-1-pentyne and cyclohexane.

-

The mixture is cooled to 0 °C in an ice bath.

-

The n-butyllithium solution is added dropwise via the addition funnel over 1.5 hours, ensuring the internal temperature is maintained below 20 °C. A thick precipitate will form.[2]

-

After the addition is complete, the mixture is heated to reflux (approximately 78 °C) and maintained for 3 hours.

-

The reaction is then cooled to between 0 °C and -10 °C.

-

The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution. Caution: This quench is highly exothermic.

-

The layers are separated, and the organic layer is subjected to fractional distillation to isolate the cyclopropylacetylene product (boiling point: 51-53 °C).[1]

Part 2: Carboxylation of Cyclopropylacetylene

The conversion of cyclopropylacetylene to the target carboxylic acid is achieved through the formation of an organometallic intermediate followed by quenching with carbon dioxide. The use of a Grignard reagent is a classic and effective method for this transformation.[3]

Mechanism of Carboxylation

The process begins with the deprotonation of cyclopropylacetylene by a Grignard reagent, such as ethylmagnesium bromide, to form the cyclopropylacetylide magnesium bromide. This powerful nucleophile then attacks the electrophilic carbon atom of carbon dioxide. The resulting magnesium carboxylate salt is subsequently protonated during an acidic workup to yield the final carboxylic acid.

Caption: Mechanism of Grignard-mediated carboxylation of cyclopropylacetylene.

Experimental Protocol: this compound

Materials:

-

Cyclopropylacetylene (0.5 mol, 33.0 g)

-

Ethylmagnesium bromide (1.0 M in THF, 0.55 mol, 550 mL)

-

Dry Carbon Dioxide (solid, "Dry Ice")

-

Anhydrous Tetrahydrofuran (THF, 500 mL)

-

Sulfuric acid (3 M aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet. The glassware must be thoroughly dried.

-

The flask is charged with the ethylmagnesium bromide solution in THF and cooled to 0 °C.

-

A solution of cyclopropylacetylene in anhydrous THF is added dropwise to the Grignard reagent. The reaction is allowed to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the acetylide.

-

In a separate, oversized flask, crushed dry ice is placed.

-

The Grignard solution is transferred via cannula onto the dry ice with vigorous stirring. Note: A large excess of CO₂ is used to ensure complete carboxylation and to help control the reaction temperature.[3]

-

The resulting mixture is allowed to warm to room temperature, and the excess CO₂ is allowed to sublime.

-

The reaction mixture is then carefully quenched by the slow addition of 3 M sulfuric acid until the solution is acidic (pH ~2).

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Summary

The following table summarizes the key reactants and expected outcomes for the synthesis.

| Step | Reactant | Product | Key Reagents | Typical Yield |

| 1 | 5-Chloro-1-pentyne | Cyclopropylacetylene | n-Butyllithium | 55-65%[2] |

| 2 | Cyclopropylacetylene | This compound | EtMgBr, CO₂ | 70-85% |

Conclusion

This guide outlines a robust and reproducible synthesis of this compound. By following these protocols, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science. The described methods rely on well-established organometallic and carboxylation chemistry, ensuring a high degree of success for practitioners with a foundational knowledge of synthetic organic techniques.

References

- Alhamadsheh, M. M., et al. (2007). Journal of Medicinal Chemistry, 50(23), 5679-5687.

- Pierce, M. E., et al. (2001). Process for the preparation of cyclopropylacetylene. U.S.

- Gademann, K., et al. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. PubMed, 10(11), 2445-2447.

- Lifshitz, A., et al. (2011). Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.

- PubChem. (n.d.). 3-Cyclopropylprop-2-enoic acid.

- Corley, E. G., Thompson, A. S., & Huntington, M. (2000). Cyclopropylacetylene. Organic Syntheses, 77, 231.

- PubChem. (n.d.). 3-[Cyclopropyl(propyl)amino]prop-2-enoic acid.

- Henkel, J. G., & Hane, J. T. (1969). Carboxylation of grignard reagents in the presence of liquid co2. U.S.

- Wikipedia. (n.d.). Cyclopropylacetylene.

- Thompson, A. S., et al. (2001). Process for the preparation of cyclopropylacetylene. U.S.

- PubChem. (n.d.). 3-Cyclopropylprop-2-yn-1-ol.

- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.

- Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide.

- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.

Sources

An In-Depth Technical Guide to 3-Cyclopropylprop-2-ynoic Acid: Properties, Synthesis, and Applications

Abstract

3-Cyclopropylprop-2-ynoic acid (also known as Cyclopropanepropiolic acid) is a unique bifunctional molecule integrating a strained cyclopropyl ring, a rigid acetylenic linker, and a versatile carboxylic acid moiety. This combination of features makes it a highly valuable building block in synthetic organic chemistry, particularly in the design and development of novel therapeutics and advanced materials. The cyclopropyl group offers significant advantages in drug design, including enhanced metabolic stability, improved potency, and desirable conformational rigidity. This guide provides a comprehensive technical overview of the core chemical properties, spectroscopic profile, synthesis, and characteristic reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identifiers

This compound is a solid at room temperature, characterized by the presence of three key functional groups that dictate its chemical behavior: the cyclopropane ring, the internal alkyne, and the carboxylic acid. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | Cyclopropanepropiolic acid | |

| CAS Number | 7358-93-2 | [1] |

| Molecular Formula | C₆H₆O₂ | [1] |

| Molecular Weight | 110.11 g/mol | |

| Physical Form | Solid | |

| Melting Point | 63-68 °C | |

| SMILES | OC(=O)C#CC1CC1 | |

| InChI Key | IJODLTUIUAZITN-UHFFFAOYSA-N |

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for confirming the identity and purity of this compound. The following section details the expected spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each part of the molecule:

-

Cyclopropyl Protons (CH, CH₂): The four protons on the cyclopropyl ring will appear as complex multiplets in the highly shielded region of the spectrum, typically between δ 0.5-1.5 ppm. The methine proton (CH) will be further downfield than the methylene (CH₂) protons.

-

Carboxylic Acid Proton (COOH): A broad singlet will be observed in the downfield region, typically δ 10-13 ppm, which is characteristic of a carboxylic acid proton. Its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl will appear as the most deshielded signal, typically in the δ 170-185 ppm range.

-

Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the alkyne will resonate in the δ 70-90 ppm range.[2] The carbon adjacent to the cyclopropyl group will be at a slightly different shift than the one adjacent to the carbonyl group.

-

Cyclopropyl Carbons (CH, CH₂): The cyclopropyl carbons are highly shielded, appearing in the upfield region of the spectrum, typically below δ 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band will appear around 1680-1710 cm⁻¹ for the carbonyl (C=O) stretch of the conjugated carboxylic acid.

-

C≡C Stretch: A weak to medium intensity absorption will be observed in the 2190-2260 cm⁻¹ region, which is characteristic for an internal alkyne.[3] Symmetrically substituted alkynes may not show this peak, but the electronic asymmetry in this molecule should make it visible.[3]

Synthesis and Purification

The most direct and atom-economical approach to synthesizing this compound is through the carboxylation of a terminal alkyne precursor, cyclopropylacetylene.[4]

Recommended Synthetic Protocol: Carboxylation of Cyclopropylacetylene

This protocol is based on the well-established method of carboxylating terminal alkynes using a strong base to form an acetylide, followed by quenching with carbon dioxide.[4][5]

Step 1: Deprotonation to form the Acetylide

-

Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve cyclopropylacetylene (1.0 eq.) in a dry, aprotic solvent such as anhydrous Tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of the lithium cyclopropylacetylide intermediate.

Step 2: Carboxylation with CO₂

-

While maintaining the -78 °C temperature, add an excess of crushed, solid carbon dioxide (dry ice) to the reaction mixture in small portions. A large excess is used to ensure complete reaction and to manage any exotherm.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. This allows for the sublimation of excess CO₂.

Step 3: Acidic Workup and Extraction

-

Quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Acidify the aqueous layer to a pH of ~2 using a dilute acid such as 1 M hydrochloric acid (HCl).

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Key chemical transformations of the title compound.

Applications in Research and Drug Development

The unique structural and electronic properties of the cyclopropyl group make it a highly sought-after motif in medicinal chemistry. [6]

Role as a Versatile Synthetic Building Block

This compound is a valuable precursor for introducing the cyclopropyl-alkyne fragment into more complex molecular architectures. The rigid alkyne linker holds the cyclopropyl group and the functional handle (the carboxyl group or its derivatives) in a well-defined spatial orientation, which is critical for designing molecules with specific three-dimensional shapes for optimal target binding.

Strategic Value in Medicinal Chemistry

The incorporation of a cyclopropyl ring into a drug candidate can profoundly and beneficially impact its pharmacological profile. [7]* Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making the group more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. [6][8]This can increase a drug's half-life and bioavailability.

-

Potency and Selectivity: The conformational rigidity imparted by the cyclopropyl ring reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency. Its unique electronic properties can also improve interactions with protein active sites.

-

Physicochemical Properties: The cyclopropyl group acts as a "lipophilic hydrogen bond donor" and can serve as a bioisosteric replacement for other groups like alkenes or gem-dimethyl groups, allowing for the fine-tuning of properties such as solubility and membrane permeability. [9]The use of cyclopropyl groups is a proven strategy, with numerous FDA-approved drugs containing this moiety. [10]

Safety, Handling, and Storage

Hazard Identification

-

GHS Classification: Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. * Signal Word: Warning. * Pictogram: GHS07 (Exclamation Mark). * Additional Hazards: May cause skin and eye irritation.

Handling Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Propiolic Acid in Chemical Reactions and Synthesis. [Link]

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

- Scicell. (n.d.).

- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Wikipedia. (n.d.). Propiolic acid. [Link]

- Solubility of Things. (n.d.). Propiolic acid. [Link]

- Angene Chemical. (n.d.). This compound CAS 7358-93-2. [Link]

- Reagentia. (n.d.). This compound (1 x 1 g). [Link]

- Zhang, Y., et al. (2012). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry. [Link]

- MDPI. (2022). Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview.

- Zhang, Y., et al. (2012). The Direct Carboxylation of Terminal Alkynes with Carbon Dioxide.

- Inamuddin, et al. (2023). Reactive Extraction of Propionic Acid: Equilibrium and Kinetic Studies. Research Square. [Link]

- Zhang, Y., et al. (2011). Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2. Organic Letters. [Link]

- ChemRxiv. (2020).

- Google Patents. (2011). Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.

- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

- Yan, X., et al. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. Journal of Organic Chemistry, 73(11), 4283-6. [Link]

- OpenOChem Learn. (n.d.). Alkynes. [Link]

- Yan, X., et al. (2008). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. SciSpace. [Link]

- Neuman, R. C. Jr. (n.d.). Chapter 8: Alkenes and Alkynes. [Link]

- Johnson, M. A., & Bentrude, W. G. (2002). Cyclopropyl alkynes as mechanistic probes to distinguish between vinyl radical and ionic intermediates. Journal of Organic Chemistry, 67(20), 6933-41. [Link]

- National Center for Biotechnology Information. (2018). Rh(II)

Sources

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. Alkynes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The direct carboxylation of terminal alkynes with carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. researchgate.net [researchgate.net]

- 10. scientificupdate.com [scientificupdate.com]

An In-depth Technical Guide to the Characterization of 3-Cyclopropylprop-2-ynoic Acid

Abstract: This technical guide provides a comprehensive characterization of 3-Cyclopropylprop-2-ynoic acid (CAS 7358-93-2), a unique molecule combining the steric and electronic properties of a cyclopropyl group with the reactivity of a terminal alkyne and a carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for its synthesis and in-depth analytical characterization. The guide covers spectroscopic analysis (NMR, IR, HRMS), physical properties, and discusses potential chemical reactivity and applications based on analogous structures. All protocols are presented with the underlying scientific rationale to ensure technical accuracy and reproducibility.

Introduction: The Significance of the Cyclopropyl Moiety in Molecular Design

The cyclopropyl group is a highly valuable structural motif in medicinal chemistry and materials science.[1] Its inherent ring strain imparts unique electronic and conformational properties, which can be strategically employed to enhance molecular characteristics.[1] When incorporated into a molecule, the cyclopropyl ring can improve metabolic stability by strengthening adjacent C-H bonds against oxidative degradation, enhance binding potency by acting as a conformational lock, and modulate physicochemical properties such as lipophilicity and pKa.[2]

This compound is a compelling research molecule as it integrates the cyclopropyl group with a reactive propiolic acid backbone. This combination offers a versatile scaffold for the synthesis of more complex molecules through reactions at the alkyne and carboxylic acid functionalities. Understanding the precise characteristics of this molecule is paramount for its effective utilization in synthetic and drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the carboxylation of cyclopropylacetylene. The following protocol is adapted from established procedures for the synthesis of propiolic acids.

Synthetic Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

Cyclopropylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

2 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Cyclopropylacetylene is added to the cooled THF. n-Butyllithium is then added dropwise while maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium cyclopropylacetylide.

-

Carboxylation: Crushed dry ice is added in small portions to the reaction mixture. A significant exotherm may be observed, and the temperature should be carefully monitored. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

Workup and Extraction: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is acidified to pH ~2 with 2 M HCl and extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂ | [2] |

| Molecular Weight | 110.11 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 63-68 °C | [2] |

| CAS Number | 7358-93-2 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Protocol for NMR Analysis:

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons.

Spectroscopic Data:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 1.49 | tt | 8.3, 5.0 | CH (cyclopropyl) |

| 0.87 – 0.97 | m | CH₂ (cyclopropyl) | ||

| 0.75 – 0.85 | m | CH₂ (cyclopropyl) | ||

| ¹³C NMR | 154.2 | s | C=O | |

| 92.1 | s | ≡C-C=O | ||

| 69.5 | s | C≡C-C=O | ||

| 8.9 | s | CH₂ (cyclopropyl) | ||

| -1.2 | s | CH (cyclopropyl) |

Data obtained in DMSO-d₆.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3]

Protocol for IR Analysis:

-

Sample Preparation: As a solid, the sample can be prepared as a thin film by dissolving a small amount in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4]

-

Data Acquisition: The spectrum is obtained using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plate is recorded first.

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2216 | Medium | C≡C stretch |

| 1663 | Strong | C=O stretch (carboxylic acid) |

| 1411, 1280 | Broad | O-H bend (in-plane) and C-O stretch |

| 857 | Medium | C-H bend (cyclopropyl) |

Data from Attenuated Total Reflectance (ATR) measurement.[3]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a molecule.[5]

Protocol for HRMS Analysis:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The solution is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The instrument is calibrated and operated in high-resolution mode to achieve mass accuracy in the low ppm range.

HRMS Data:

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 110.0368 | 110.0363 |

Data obtained via Electron Ionization (EI).[3]

Chemical Reactivity and Potential Applications

The trifunctional nature of this compound (cyclopropane, alkyne, carboxylic acid) makes it a versatile building block in organic synthesis.

Reactivity Profile

Caption: Key reactive sites and features of the title compound.

-

Alkyne Moiety: The terminal alkyne is susceptible to a range of reactions. It can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form internal alkynes.[6] Additionally, it is a suitable substrate for cycloaddition reactions, including the Huisgen 1,3-dipolar cycloaddition ("click chemistry").

-

Carboxylic Acid Moiety: This functional group can undergo standard transformations, including esterification, amidation, and reduction to the corresponding alcohol.

-

Cyclopropyl Group: This group is generally stable under many reaction conditions but can influence the reactivity of the adjacent alkyne through its electronic properties. In a drug development context, it is expected to enhance metabolic stability.[7]

Potential Applications in Drug Discovery

Cyclopropane-containing compounds are prevalent in a number of FDA-approved drugs.[8] The incorporation of a cyclopropyl group can lead to:

-

Enhanced Potency: By providing conformational rigidity, the cyclopropyl ring can lock a molecule into its bioactive conformation, improving binding affinity to its target.[1]

-

Improved Metabolic Stability: The cyclopropyl group is less susceptible to oxidative metabolism compared to alkyl chains, potentially increasing the half-life of a drug.[7]

-

Modulation of ADME Properties: The group can be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.[1]

Given these benefits, this compound represents a valuable starting material for the synthesis of novel therapeutic agents, particularly in areas where metabolic stability and conformational constraint are desired.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a standard technique for assessing the purity of small organic molecules. For organic acids, ion-suppression reversed-phase chromatography is often employed.[9]

General Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.[10]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) to detect the carboxyl group.[11]

-

Flow Rate: 1.0 mL/min.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and purity.[12] A typical experiment involves heating a small sample (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[13]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[14] A standard protocol involves heating a sample (5-10 mg) at a controlled rate (e.g., 10 °C/min) in an inert (N₂) or oxidative (air) atmosphere.[13] For this compound, TGA would reveal the onset temperature of decarboxylation or decomposition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302).[2] Related alkynoic acids are often corrosive and can cause severe skin and eye damage.[15]

-

Personal Protective Equipment (PPE): Wear safety glasses or a face shield, a lab coat, and appropriate gloves when handling the compound.[16]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[17]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a valuable synthetic building block with significant potential, particularly in the field of medicinal chemistry. This guide has provided a detailed characterization of the molecule, including its synthesis, spectroscopic properties, and a discussion of its potential reactivity and applications. The protocols and data presented herein serve as a reliable resource for scientists working with this and related compounds, facilitating its use in the development of novel molecules with enhanced properties.

References

- Ahmad, I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Online]. Available: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Propiolic Acid in Chemical Reactions and Synthesis. [Online]. Available: [Link]

- Ahmad, I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Online]. Available: [Link]

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Online]. Available: [Link]

- Wikipedia. (n.d.). Propiolic acid. [Online]. Available: [Link]

- Solubility of Things. (n.d.). Propiolic acid. [Online]. Available: [Link]

- protocols.io. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. [Online]. Available: [Link]

- Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Online]. Available: [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.

- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Online]. Available: [Link]

- WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). [Online]. Available: [Link]

- Wikipedia. (n.d.). Differential scanning calorimetry. [Online]. Available: [Link]

- Klüpfel, S. (2014). Hydroamidierung und Carboxylierung terminaler Alkine Entwicklung effizienter Katalysatorsysteme, Anwendung in der Naturstoffsynthese und mechanistische Studien. Technische Universität Kaiserslautern.

- Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Online]. Available: [Link]

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Online]. Available: [Link]

- University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Online]. Available: [Link]

- Palleti, S., et al. (2023). Reactive Extraction of Propionic Acid: Equilibrium and Kinetic Studies. Journal of Applied Sciences.

- ResolveMass Laboratories Inc. (2025). High-Resolution Mass Spectrometry. [Online]. Available: [Link]

- National Center for Biotechnology Information. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PubMed Central. [Online]. Available: [Link]

- ACS Publications. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.

- Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Online]. Available: [Link]

- Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Online]. Available: [Link]

- TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Online]. Available: [Link]

- ACS Publications. (n.d.). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. [Online]. Available: [Link]

- SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.

- Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). [Online]. Available: [Link]

- Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Online]. Available: [Link]

- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Online]. Available: [Link]

- bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. [Online]. Available: [Link]

- Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples.

- YouTube. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. [Online]. Available: [Link]

- Prime Process Safety Center. (2025). Guide to Thermogravimetric Analysis (TGA)

- Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). [Online]. Available: [Link]

- News-Medical.net. (2024). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. [Online]. Available: [Link]

- Centers for Disease Control and Prevention. (n.d.). Engineering Controls Database - Museums (Acids and Alkalis). [Online]. Available: [Link]

- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). [Online]. Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. measurlabs.com [measurlabs.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. tandfonline.com [tandfonline.com]

- 9. agilent.com [agilent.com]

- 10. lcms.cz [lcms.cz]

- 11. scioninstruments.com [scioninstruments.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. infinitalab.com [infinitalab.com]

- 14. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 15. fishersci.com [fishersci.com]

- 16. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]

- 17. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Cyclopropylprop-2-ynoic Acid

This guide provides a comprehensive analysis of the key spectroscopic data for the novel compound 3-cyclopropylprop-2-ynoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not just on the data itself, but on the rationale behind the spectral features, empowering the reader to apply these principles to the analysis of other novel molecules.

Introduction

This compound is a fascinating small molecule that incorporates a strained cyclopropyl ring directly attached to an alkyne, which is in conjugation with a carboxylic acid. This unique combination of functional groups presents a rich landscape for spectroscopic investigation and suggests potential for interesting chemical reactivity and biological activity. Accurate structural elucidation is the cornerstone of any research and development endeavor, and a thorough understanding of the compound's spectroscopic signature is paramount. This guide will provide a detailed, predictive analysis of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain profound insights into the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to be highly informative, with distinct signals for the carboxylic acid proton, the cyclopropyl methine proton, and the two pairs of diastereotopic cyclopropyl methylene protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | H -O-C=O | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift can be highly dependent on concentration and solvent. |

| ~1.5-1.7 | Multiplet | 1H | -C≡C-CH - | This methine proton is coupled to the four adjacent methylene protons of the cyclopropyl ring, resulting in a complex multiplet. |

| ~0.9-1.1 | Multiplet | 2H | -CH₂- (cis) | The two methylene protons cis to the alkyne group are diastereotopic and will have slightly different chemical shifts. They are coupled to each other (geminal coupling) and to the methine proton (vicinal coupling). |

| ~0.8-1.0 | Multiplet | 2H | -CH₂- (trans) | The two methylene protons trans to the alkyne group are also diastereotopic and will show complex coupling patterns similar to their cis counterparts, but in a slightly different chemical shift range. |

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: 16 ppm

-

¹H NMR Coupling Network

Caption: Predicted ¹H NMR spin system for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~158-162 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegativity of the attached oxygen atoms. |

| ~85-90 | -C ≡C- | The sp-hybridized carbon attached to the carboxylic acid is deshielded relative to the other acetylenic carbon. |

| ~70-75 | -C≡C - | The sp-hybridized carbon attached to the cyclopropyl group is less deshielded. |

| ~8-12 | -CH₂- | The two equivalent methylene carbons of the cyclopropyl ring will appear at a single, shielded chemical shift. |

| ~0-5 | -C H- | The methine carbon of the cyclopropyl ring, being a quaternary-like carbon attached to the alkyne, will be significantly shielded. |

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration | Rationale |

| 2500-3300 | Broad | O-H stretch | The carboxylic acid O-H stretch is characteristically broad due to hydrogen bonding. |

| ~2230-2250 | Medium-Weak | C≡C stretch | The alkyne stretch is in the expected region. Its intensity is variable and depends on the symmetry of the substitution. |

| ~1700-1725 | Strong | C=O stretch | The carbonyl stretch of the conjugated carboxylic acid is a strong, sharp band. |

| ~3000-3100 | Medium | C-H stretch (cyclopropyl) | The C-H stretches of the cyclopropyl ring appear at slightly higher wavenumbers than typical sp³ C-H stretches due to ring strain. |

| ~1200-1300 | Strong | C-O stretch | The C-O single bond stretch of the carboxylic acid is also a prominent feature. |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added for a good quality spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺•): m/z = 124.0524 (calculated for C₇H₈O₂)

-

Key Fragments:

-

m/z = 107: [M - OH]⁺ - Loss of a hydroxyl radical.

-

m/z = 95: [M - CHO]⁺ or [M - C₂H₅]⁺ - Potential rearrangement and loss of a formyl radical or an ethyl radical from the cyclopropyl ring.

-

m/z = 79: [M - COOH]⁺ - Loss of the carboxyl group.

-

m/z = 67: [C₅H₇]⁺ - A common fragment for cyclic systems.

-

m/z = 45: [COOH]⁺ - The carboxyl fragment itself.

-

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS):

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-200 using a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Fragmentation Pathway

Caption: A simplified predicted EI-MS fragmentation pathway for this compound.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles of chemical structure and spectroscopy. The unique structural motifs of this compound give rise to a distinct and interpretable spectroscopic signature. By understanding the rationale behind these predictions, researchers can confidently approach the characterization of this and other novel compounds, ensuring the integrity and accuracy of their scientific endeavors.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- NIST Chemistry WebBook. [Link]

Eupatilin: A Comprehensive Technical Guide for Drug Discovery and Development

Disclaimer: The information provided in this guide is intended for research and development professionals. While the topic specified was CAS number 7358-93-2, the vast majority of relevant scientific literature and pharmacological interest pertains to Eupatilin, which has a CAS number of 22368-21-4. The provided CAS number 7358-93-2 corresponds to 3-Cyclopropyl-2-propynoic acid, a compound with limited publicly available data for the scope of this guide. This document will therefore focus on Eupatilin, assuming a potential discrepancy in the initial query.

Introduction

Eupatilin, a naturally occurring O-methylated flavone, has emerged as a compound of significant interest within the drug discovery and development landscape.[1][2][3] Predominantly isolated from Artemisia species, this bioactive molecule has demonstrated a remarkable spectrum of pharmacological activities, positioning it as a promising candidate for therapeutic intervention in a variety of disease states.[1][4][5][6][7][8][9] This in-depth technical guide provides a comprehensive overview of Eupatilin, focusing on its chemical properties, multifaceted mechanisms of action, and its potential applications in oncology, inflammatory disorders, and neurodegenerative diseases. The content herein is curated to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore the full therapeutic potential of this compelling natural product.

Physicochemical Properties and Identification

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These characteristics influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

| Property | Value | Source |

| CAS Number | 22368-21-4 | LKT Labs[2] |

| IUPAC Name | 5,7-dihydroxy-2-(3,4-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one | LKT Labs[2] |

| Synonyms | 5,7-dihydroxy-3',4',6-trimethoxyflavone, NSC 122413, Stillen | LKT Labs[2] |

| Molecular Formula | C₁₈H₁₆O₇ | LKT Labs[2] |

| Molecular Weight | 344.32 g/mol | LKT Labs[2] |

| Appearance | Pale yellow powder | LKT Labs[2] |

| Solubility | Soluble in DMSO, hot methanol, or a mixture of methanol and chloroform. | LKT Labs[2] |

Pharmacological Profile: A Multi-Targeted Approach

Eupatilin's therapeutic potential stems from its ability to modulate a multitude of cellular signaling pathways implicated in various pathologies. Its primary pharmacological activities include anti-inflammatory, anti-cancer, antioxidant, and neuroprotective effects.[1][3][5]

Anti-Inflammatory and Immunomodulatory Effects

Eupatilin exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory cascade.[5][10] It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[11][12] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][4][5][11] Eupatilin prevents the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[11] Furthermore, it can modulate other inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[5]

Experimental Protocol: In Vitro Assessment of Anti-Inflammatory Activity

Objective: To determine the effect of Eupatilin on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Eupatilin (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A vehicle control (DMSO) and an LPS-only control should be included.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Normalize the cytokine concentrations to the protein content of the cells in each well. Calculate the IC₅₀ value for Eupatilin's inhibition of each cytokine.

Anticancer Activity: A Multifaceted Offensive

Eupatilin has demonstrated significant anti-tumor effects across a range of cancer cell lines, including gastric, pancreatic, breast, and oral squamous carcinoma.[1][8][13][14][15][16] Its anticancer mechanisms are diverse and include:

-

Induction of Apoptosis: Eupatilin triggers programmed cell death by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent apoptosis.[8][9][11]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases.[6][13][14] This is associated with the modulation of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[6]

-

Inhibition of Angiogenesis: Eupatilin can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis, by inhibiting vascular endothelial growth factor (VEGF) expression.[2][5]

-

Suppression of Invasion and Metastasis: It has been shown to reduce the expression and activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix and subsequent cancer cell invasion.[14]

-

Modulation of Signaling Pathways: Eupatilin's anticancer effects are mediated through its influence on various signaling pathways, including PI3K/Akt, MAPK, and Notch-1.[1][5][17]

Workflow for Investigating Eupatilin's Anticancer Mechanism

Caption: A logical workflow for elucidating the anticancer mechanisms of Eupatilin.

Neuroprotective Properties

Emerging evidence suggests that Eupatilin possesses neuroprotective capabilities, making it a potential candidate for the treatment of neurodegenerative diseases and ischemic brain injury.[18][19][20] Its neuroprotective effects are attributed to its anti-inflammatory and antioxidant activities within the central nervous system.[18][19][20] Eupatilin has been shown to reduce microglial activation and the subsequent release of neurotoxic inflammatory mediators.[18][19][20] Furthermore, it can protect neurons from oxidative stress-induced damage by activating antioxidant response pathways.[11] Studies have also indicated that Eupatilin can modulate Akt phosphorylation, a key signaling pathway involved in neuronal survival.[5]

Gastroprotective Effects

Eupatilin has demonstrated significant gastroprotective effects, which is consistent with its traditional use in treating gastrointestinal ailments.[4] It can protect the gastric mucosa from damage induced by various insults, including NSAIDs and Helicobacter pylori infection.[5][12] The mechanisms underlying its gastroprotective action include the enhancement of the mucosal barrier, inhibition of gastric acid secretion, and suppression of inflammation in the gastric tissue.[4][11]

Signaling Pathways Modulated by Eupatilin

The diverse pharmacological activities of Eupatilin are a consequence of its ability to interact with and modulate multiple intracellular signaling pathways. A simplified representation of some of the key pathways is provided below.

Caption: Key signaling pathways modulated by Eupatilin leading to its diverse pharmacological effects.

Future Directions and Clinical Perspectives

While preclinical studies have robustly demonstrated the therapeutic potential of Eupatilin, further research is warranted to translate these findings into clinical applications.[4] A synthetic derivative of eupatilin, DA-6034, has shown promise for the non-systemic treatment of Irritable Bowel Disorder due to its high tolerability and minimal absorption in healthy volunteers.[5] Clinical trials have been initiated to evaluate the efficacy of eupatilin in preventing gastroenteropathy.[21]

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME studies are crucial to understand the bioavailability and metabolic fate of Eupatilin.

-

Lead Optimization: Structural modifications of the Eupatilin scaffold could lead to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[16][22]

-

Combination Therapies: Investigating the synergistic effects of Eupatilin with existing chemotherapeutic agents or anti-inflammatory drugs could lead to more effective treatment strategies with reduced side effects.[7]

-

Clinical Trials: Well-designed clinical trials are necessary to establish the safety and efficacy of Eupatilin in human subjects for various disease indications.[4]

Conclusion

Eupatilin is a pharmacologically active flavone with a compelling and diverse range of biological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration underscores its significant therapeutic potential. This guide has provided a comprehensive overview of the current state of knowledge on Eupatilin, offering a foundation for further research and development. As our understanding of its molecular mechanisms continues to grow, Eupatilin and its derivatives may emerge as valuable additions to the therapeutic arsenal against a spectrum of complex human diseases.

References

- Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects. (n.d.). National Center for Biotechnology Information.

- What is Eupatilin used for? - Patsnap Synapse. (2024, June 14). Patsnap.

- Eupatilin Suppresses Pancreatic Cancer Cells via Glucose Uptake Inhibition, AMPK Activation, and Cell Cycle Arrest. (n.d.). Anticancer Research.

- What is the mechanism of Eupatilin? - Patsnap Synapse. (2024, July 17). Patsnap.

- Eupatilin: a natural pharmacologically active flavone compound with its wide range applications. (2020). Journal of Asian Natural Products Research.

- Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway. (n.d.). National Center for Biotechnology Information.

- Anti-Invasive and Apoptotic Effect of Eupatilin on YD-10B Human Oral Squamous Carcinoma Cells. (n.d.). MDPI.

- Topical anti-inflammatory activity of Eupatilin, a lipophilic flavonoid from mountain wormwood (Artemisia umbelliformis Lam.). (2009, September 9). PubMed.

- The neuroprotective effect of eupatilin against ischemia/reperfusion-induced delayed neuronal damage in mice. (2012, August 15). PubMed.

- Eupatilin exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation. (2017, February 8). PubMed.

- Eupatilin exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation. (2017, February 8). National Center for Biotechnology Information.

- Eupatilin exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation. (n.d.). PLOS ONE.

- Eupatilin Suppresses Pancreatic Cancer Cells via Glucose Uptake Inhibition, AMPK Activation, and Cell Cycle Arrest. (n.d.). Anticancer Research.

- Anti-inflammatory effects of eupatilin on Helicobacter pylori CagA-induced gastric inflammation. (2024, November 5). PLOS ONE.

- Design, Synthesis, and Antitumor Activity of Novel Eupatilin Derivatives Based on the Mannich Reaction. (n.d.). J-STAGE.

- Eupatilin, a Pharmacologically Active Flavone Derived From Artemisia Plants, Induces Cell Cycle Arrest in Ras-Transformed Human Mammary Epithelial Cells. (n.d.). PubMed.

- Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress. (2021, June 15). National Center for Biotechnology Information.

- Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human gastric cancer (AGS) cells. (2005). Journal of Environmental Pathology, Toxicology and Oncology.

- Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human promyelocytic leukemia cells. (2001, September 20). PubMed.

- Design, Synthesis, and Antitumor Activity of Novel Eupatilin Derivatives Based on the Mannich Reaction. (n.d.). J-STAGE.

- Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects. (n.d.). ResearchGate.

- Compare the Effect of Eupatilin and Rebamipide on the Prevention of Gastroenteropathy (CEERS). (2021, May 13). ClinicalTrials.gov.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Eupatilin - LKT Labs [lktlabs.com]

- 3. Eupatilin: a natural pharmacologically active flavone compound with its wide range applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Eupatilin used for? [synapse.patsnap.com]

- 5. Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces cell cycle arrest in ras-transformed human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human gastric cancer (AGS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topical anti-inflammatory activity of Eupatilin, a lipophilic flavonoid from mountain wormwood ( Artemisia umbelliformis Lam.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Eupatilin? [synapse.patsnap.com]

- 12. Anti-inflammatory effects of eupatilin on Helicobacter pylori CagA-induced gastric inflammation | PLOS One [journals.plos.org]

- 13. Eupatilin Suppresses Pancreatic Cancer Cells via Glucose Uptake Inhibition, AMPK Activation, and Cell Cycle Arrest | Anticancer Research [ar.iiarjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. ar.iiarjournals.org [ar.iiarjournals.org]

- 16. Design, Synthesis, and Antitumor Activity of Novel Eupatilin Derivatives Based on the Mannich Reaction [jstage.jst.go.jp]

- 17. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Eupatilin exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Eupatilin exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Eupatilin exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation | PLOS One [journals.plos.org]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. Design, Synthesis, and Antitumor Activity of Novel Eupatilin Derivatives Based on the Mannich Reaction [jstage.jst.go.jp]

The Engaging Reactivity of the Cyclopropyl Group in Alkynoic Acids: A Technical Guide for Researchers

Abstract

The juxtaposition of a cyclopropyl ring and an alkynoic acid functionality creates a unique chemical scaffold of significant interest in organic synthesis and medicinal chemistry. The inherent ring strain of the cyclopropane imparts unusual electronic and steric properties that profoundly influence the reactivity of the adjacent alkyne and carboxylic acid moieties. This guide provides an in-depth exploration of the diverse reactivity of cyclopropyl-substituted alkynoic acids, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their reactivity, explore a range of synthetic transformations, provide detailed experimental protocols, and discuss their applications in the development of novel therapeutics.

Introduction: The Intriguing Nature of Cyclopropyl Alkynoic Acids

The cyclopropyl group, a three-membered carbocycle, is more than just a saturated ring. Its significant ring strain (approximately 27.5 kcal/mol) results in C-C bonds with enhanced p-character, often described by the Walsh model.[1] This unique hybridization allows the cyclopropyl group to act as a "pseudo-double bond," capable of conjugating with adjacent π-systems. When this strained ring is positioned next to the electron-rich triple bond of an alkynoic acid, a fascinating interplay of electronic effects emerges, leading to a rich and often complex reactivity profile.

The incorporation of the cyclopropyl moiety into drug candidates offers several advantages, including enhanced metabolic stability, increased potency through conformational constraint, and modulation of physicochemical properties such as lipophilicity and pKa.[2][3][4] The alkynoic acid portion, in turn, serves as a versatile handle for a variety of chemical transformations. Understanding the combined reactivity of this bifunctional system is therefore of paramount importance for its effective utilization in the design and synthesis of novel molecular entities.

This guide will explore the key reaction manifolds of cyclopropyl alkynoic acids, including transition-metal-catalyzed transformations, rearrangement reactions, cycloadditions, and ring-opening reactions.

Synthesis of Cyclopropyl-Substituted Alkynoic Acids

The accessibility of cyclopropyl alkynoic acids is a prerequisite for exploring their reactivity. Several synthetic strategies have been developed to construct this valuable scaffold.

Cyclopropanation of Alkynoic Acid Precursors

One common approach involves the cyclopropanation of a pre-existing alkynoic acid or its ester derivative. The Simmons-Smith reaction and its modifications are frequently employed for this purpose.[5]

Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol Precursor [6]

This protocol outlines a general procedure for the synthesis of a cyclopropyl acetic acid derivative, which can be a precursor to cyclopropyl alkynoic acids through further functional group manipulation.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add diiodomethane (2.0 eq) to the stirred solution.

-

Carbenoid Formation: Cool the solution to 0 °C in an ice bath. Add a solution of diethylzinc (2.0 eq) in hexane dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting cyclopropylmethanol by column chromatography on silica gel. This alcohol can then be oxidized to the corresponding aldehyde and subsequently to the carboxylic acid, followed by introduction of the alkyne moiety.

Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions provide a powerful means to construct the cyclopropyl-alkyne bond. For instance, a Sonogashira coupling of a cyclopropyl halide with a terminal alkyne bearing a carboxylic acid or ester group can be employed.

Conceptual Workflow: Sonogashira Coupling

Caption: Conceptual workflow for the Sonogashira coupling to form cyclopropyl alkynoic esters.

Transition-Metal-Catalyzed Reactions: A Gateway to Molecular Complexity

The unique electronic nature of the cyclopropyl alkynoic acid scaffold makes it an excellent substrate for a variety of transition-metal-catalyzed transformations. These reactions often proceed via fascinating mechanisms involving activation of the alkyne and/or cleavage of the strained cyclopropane ring.

Gold-Catalyzed Cycloisomerization and Rearrangement

Gold catalysts, known for their high affinity for alkynes (alkynophilicity), are particularly effective in promoting intramolecular reactions of cyclopropyl alkynoic acids. These reactions can lead to the formation of diverse and complex molecular architectures.

A notable example is the gold-catalyzed cycloisomerization of alkynylcyclopropanecarboxylic acids to form oxepinones. This cascade process involves a nucleophilic attack of the carboxylic acid onto the gold-activated alkyne, followed by a ring-opening of the cyclopropane.[7] The regioselectivity of the cyclopropane ring-opening is often controlled by the electronic nature of the substituents on the cyclopropyl ring.

Reaction Mechanism: Gold-Catalyzed Oxepinone Synthesis

Caption: Mechanism of gold-catalyzed cycloisomerization of an alkynylcyclopropanecarboxylic acid to an oxepinone.

Gold-catalyzed hydration of aryl-substituted cyclopropyl acetylenes has also been studied as a probe for the formation of vinyl carbocations. These studies have shown that gold catalysis proceeds without rearrangement, leading exclusively to the corresponding cyclopropyl methyl ketones, in contrast to reactions catalyzed by Ag(I) or Fe(III), which can lead to allene-type rearrangement products.[8]

Palladium-Catalyzed Reactions

Palladium catalysts are versatile tools for the functionalization of cyclopropyl-containing molecules. While specific examples with cyclopropyl alkynoic acids are less common, palladium-catalyzed C-C bond cleavage of N-cyclopropyl acylhydrazones to form pyrazoles has been reported, suggesting the potential for similar reactivity with alkynoic acid derivatives.[9]

Nickel- and Copper-Catalyzed Reactions

Nickel and copper catalysts offer alternative pathways for the transformation of cyclopropyl-containing systems. Nickel-catalyzed reductive ring-opening reactions of aryl cyclopropyl ketones have been developed to synthesize γ-alkylated ketones.[10][11] These methods could potentially be adapted for cyclopropyl alkynoic acids.

Copper-catalyzed enantioconvergent cross-coupling of cyclopropyl halides with terminal alkynes provides a route to chiral alkynyl cyclopropanes.[5][12] This highlights the potential for copper catalysis in the synthesis of enantiomerically enriched cyclopropyl alkynoic acid precursors.

Rearrangement and Ring-Opening Reactions

The inherent strain of the cyclopropyl ring is a driving force for a variety of rearrangement and ring-opening reactions, particularly when activated by an adjacent functional group.

Decarboxylative Rearrangements

The thermal decarboxylation of α-(carbonyl)cyclopropane carboxylic acids can lead to a facile rearrangement to form 2-substituted-4,5-dihydrofurans, rather than the expected ketone.[5][13][14] This process is believed to occur through a simultaneous decarboxylation and ring-opening mechanism.

Reaction Scheme: Decarboxylative Rearrangement

Caption: Decarboxylative rearrangement of an α-(carbonyl)cyclopropane carboxylic acid.

Acid-Catalyzed Ring Opening

Under acidic conditions, the cyclopropyl ring can undergo ring-opening reactions. The regioselectivity of this process is influenced by the substitution pattern on the cyclopropane ring and the stability of the resulting carbocationic intermediates. For instance, acid-catalyzed hydration of alkynes can be influenced by the presence of a cyclopropyl group, with the outcome depending on the specific acid and reaction conditions.[14]

Cycloaddition Reactions

The alkyne moiety of cyclopropyl alkynoic acids can participate in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic systems.

Diels-Alder Reactions

The electron-withdrawing nature of the carboxylic acid group can activate the alkyne as a dienophile in [4+2] cycloaddition reactions with dienes.[4][8] The presence of the cyclopropyl group can influence the stereoselectivity of the reaction.

1,3-Dipolar Cycloadditions

Cyclopropyl alkynoic acids and their esters can also serve as dipolarophiles in 1,3-dipolar cycloadditions with a variety of 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocyclic rings.[15][16] These reactions are often highly regioselective.

Applications in Drug Discovery and Medicinal Chemistry

The cyclopropyl alkynoic acid scaffold is an attractive motif in drug design. The cyclopropyl group can enhance metabolic stability and provide conformational rigidity, while the alkynoic acid can be used for further derivatization or act as a pharmacophore itself.

While specific examples of marketed drugs containing the complete cyclopropyl alkynoic acid moiety are not abundant, the individual components are prevalent in numerous therapeutic agents. For instance, cyclopropyl groups are found in various antiviral and anticancer drugs.[7][14][17] The alkynoic acid functionality is also present in a number of bioactive molecules. The combination of these two groups offers a promising avenue for the development of novel therapeutics.

Spectroscopic Characterization

The characterization of cyclopropyl alkynoic acids relies on standard spectroscopic techniques.

Table 1: Typical Spectroscopic Data for Cyclopropyl Alkynoic Acids

| Spectroscopic Technique | Characteristic Features | Approximate Ranges |

| ¹H NMR | Cyclopropyl protons | δ 0.5 - 1.5 ppm (complex multiplets) |

| Alkyne proton (if terminal) | δ 2.0 - 3.0 ppm | |

| Carboxylic acid proton | δ 10 - 13 ppm (broad singlet) | |

| ¹³C NMR | Cyclopropyl carbons | δ 0 - 20 ppm |

| Alkyne carbons | δ 70 - 90 ppm | |

| Carboxylic acid carbonyl | δ 170 - 185 ppm | |

| FT-IR | C≡C stretch | 2100 - 2260 cm⁻¹ (weak to medium) |

| C=O stretch (carboxylic acid) | 1680 - 1710 cm⁻¹ (strong, broad) | |

| O-H stretch (carboxylic acid) | 2500 - 3300 cm⁻¹ (very broad) |

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern and solvent.

Conclusion